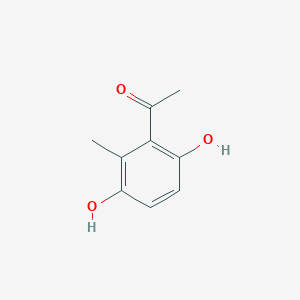
1-(3,6-Dihydroxy-2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dihydroxy-2-methylphenyl)ethanone, also known as acetovanillone, is a natural compound found in various plants, including vanilla beans. It has gained attention in the scientific community due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of other compounds.
Mécanisme D'action
Acetovanillone exerts its therapeutic effects through various mechanisms of action, including scavenging free radicals, inhibiting enzymes involved in the formation of AGEs, inducing apoptosis in cancer cells, and disrupting bacterial cell membranes.
Effets Biochimiques Et Physiologiques
Acetovanillone has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, lowering blood glucose levels, and inhibiting the growth of pathogenic bacteria. It has also been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Acetovanillone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its low solubility in water and limited stability may pose challenges for its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. One area of interest is the development of novel synthetic routes to improve the yield and purity of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. Another area of research is the investigation of its potential as a natural preservative in food and cosmetic products. Furthermore, the development of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene-based drugs for the treatment of various diseases, such as diabetes and cancer, is an exciting area of research.
Méthodes De Synthèse
Acetovanillone can be synthesized through the oxidation of 3,4-dimethoxytoluene using various oxidizing agents, such as manganese dioxide, potassium permanganate, or chromium trioxide. The yield of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
Acetovanillone has been studied for its potential therapeutic properties, including its antioxidant, antimicrobial, and anticancer activities. It has also been investigated for its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various chronic diseases, such as diabetes, Alzheimer's disease, and cardiovascular disease.
Propriétés
Numéro CAS |
176177-16-5 |
|---|---|
Nom du produit |
1-(3,6-Dihydroxy-2-methylphenyl)ethanone |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
1-(3,6-dihydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 |
Clé InChI |
VWYLDCOIBCMQPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
SMILES canonique |
CC1=C(C=CC(=C1C(=O)C)O)O |
Synonymes |
Ethanone, 1-(3,6-dihydroxy-2-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)


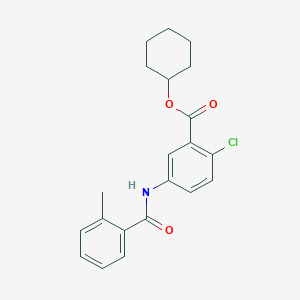
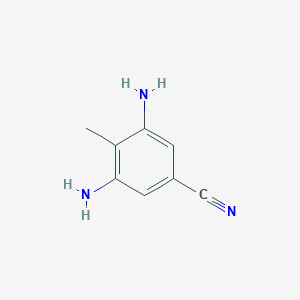
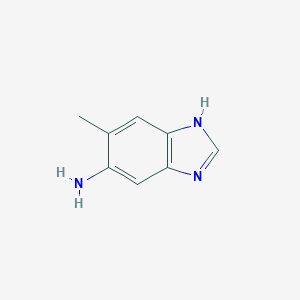
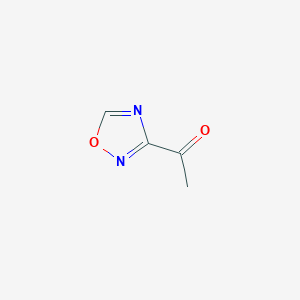
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
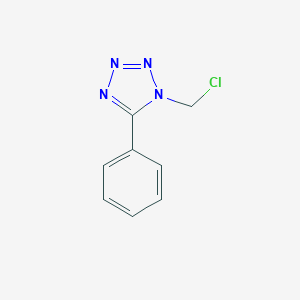
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
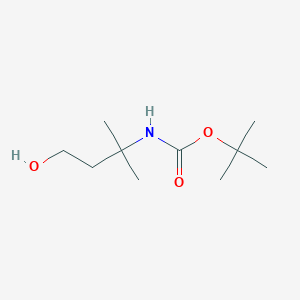
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)